3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochloride is a chemical compound with the molecular formula C7H13NO3·HCl It is an amino acid derivative that features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and amino acids.
Formation of Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through cyclization reactions involving appropriate reagents and catalysts.
Introduction of Amino Group: The amino group is introduced through amination reactions, often using ammonia or amine derivatives under controlled conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under appropriate solvent conditions.
Major Products Formed
Oxidation Products: Oxo derivatives and carboxylic acids.
Reduction Products: Reduced amino derivatives.
Substitution Products: Substituted amino acid derivatives.
Scientific Research Applications
3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes. The tetrahydrofuran ring and amino group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(tetrahydro-furan-2-yl)-propionic acid
- 3-Amino-3-(tetrahydro-pyran-3-yl)-propionic acid
- 3-Amino-3-(tetrahydro-thiophen-3-yl)-propionic acid
Uniqueness
3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochloride is unique due to the specific positioning of the amino group and the tetrahydrofuran ring, which imparts distinct chemical and biological properties. Its structural features enable unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-amino-3-(oxolan-3-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c8-6(3-7(9)10)5-1-2-11-4-5;/h5-6H,1-4,8H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVCYGFIKOQXIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.